molecular formula C16H12Cl2N2O2S B15157474 5-[(4-Chloroanilino)methylidene]-3-(4-chlorophenyl)-1-oxo-1,3-thiazolidin-4-one

5-[(4-Chloroanilino)methylidene]-3-(4-chlorophenyl)-1-oxo-1,3-thiazolidin-4-one

Cat. No.: B15157474
M. Wt: 367.2 g/mol
InChI Key: YWLGNKACSYFCGI-UHFFFAOYSA-N
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Description

5-[(4-Chloroanilino)methylidene]-3-(4-chlorophenyl)-1-oxo-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chloroanilino)methylidene]-3-(4-chlorophenyl)-1-oxo-1,3-thiazolidin-4-one typically involves the reaction of 4-chloroaniline with 4-chlorobenzaldehyde in the presence of a thiazolidinone precursor. The reaction is often carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chloroanilino)methylidene]-3-(4-chlorophenyl)-1-oxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

5-[(4-Chloroanilino)methylidene]-3-(4-chlorophenyl)-1-oxo-1,3-thiazolidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(4-Chloroanilino)methylidene]-3-(4-chlorophenyl)-1-oxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinone derivatives, such as:

Uniqueness

5-[(4-Chloroanilino)methylidene]-3-(4-chlorophenyl)-1-oxo-1,3-thiazolidin-4-one is unique due to its specific substitution pattern and the presence of both chloroanilino and chlorophenyl groups.

Properties

IUPAC Name

5-[(4-chloroanilino)methylidene]-3-(4-chlorophenyl)-1-oxo-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2S/c17-11-1-5-13(6-2-11)19-9-15-16(21)20(10-23(15)22)14-7-3-12(18)4-8-14/h1-9,19H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLGNKACSYFCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(C(=O)C(=CNC2=CC=C(C=C2)Cl)S1=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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